(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
. This compound is characterized by its unique structure, which combines a furan ring with an azetidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and azetidine precursors. The furan ring can be synthesized through various methods, including the Diels-Alder reaction, while the azetidine ring is often prepared via cyclization reactions. The final step involves the coupling of these two components under specific reaction conditions, such as the use of a base or a catalyst to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methanone group can be reduced to form alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the methanone group results in alcohols .
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reactant in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A related compound with a similar furan ring structure.
3-(Isobutylsulfonyl)azetidine: A compound with a similar azetidine ring structure.
Uniqueness
(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to its combination of a furan ring and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-9(2)8-20(17,18)12-6-15(7-12)14(16)13-5-10(3)19-11(13)4/h5,9,12H,6-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEPQTHSACOLFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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